molecular formula C6H9N3 B2411578 N-Methyl-5-pyrimidinemethanamine CAS No. 497818-07-2

N-Methyl-5-pyrimidinemethanamine

Cat. No. B2411578
CAS RN: 497818-07-2
M. Wt: 123.159
InChI Key: XOXVBDCJZLBOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-5-pyrimidinemethanamine is a chemical compound with the molecular formula C6H9N3 . It contains a total of 18 bonds, including 9 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 Hydrogen atoms, 6 Carbon atoms, and 3 Nitrogen atoms . It contains a total of 18 bonds, including 9 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrimidine .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 360.1±22.0 °C, and its density is predicted to be 1.247±0.06 g/cm3 . The compound should be stored at 2-8°C . Its acidity coefficient (pKa) is predicted to be 5.78±0.10 .

Scientific Research Applications

DNA Methylation Studies

  • Studies have shown that certain pyrimidine derivatives, such as 5-methylcytosine, play a crucial role in the methylation of mammalian DNA, a process critical for cellular differentiation and gene regulation. For instance, 5-methylcytosine has been identified as a significant modification in DNA, with implications for gene silencing and genome integrity in eukaryotes. It's also associated with cancer development, particularly when there are changes in the methylation level during carcinogenesis (Grunau, Renault, Rosenthal, & Roizes, 2001).

Antiviral and Antitumor Applications

  • Pyrimidine derivatives have shown potential in the development of antiviral and antitumor agents. For example, certain 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have demonstrated inhibitory activity against retroviruses and are explored as treatments for diseases like HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Chemical Exchange Saturation Transfer MRI

  • In medical imaging, specifically in MRI, pyrimidine derivatives like 5-methyl-5,6-dihydrothymidine (5-MDHT) have been synthesized for imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene expression in rodents. This highlights the role of these compounds in enhancing non-invasive monitoring of gene expression in medical research (Bar‐Shir, Liu, Greenberg, Bulte, & Gilad, 2013).

Gene Regulation

  • The role of DNA methylation in gene regulation is a significant area of study, especially considering that DNA methylation at position C5 of the pyrimidine ring of cytosine (5-methylcytosine) is a major modification of DNA in most organisms. This process is tied to various biological phenomena including epigenetic gene silencing and genome integrity maintenance, and its aberration is a crucial step in carcinogenesis (Angeloni & Bogdanović, 2019).

properties

IUPAC Name

N-methyl-1-pyrimidin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-7-2-6-3-8-5-9-4-6/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXVBDCJZLBOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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